molecular formula C39H20Cu2N8Na4O20S4 B14344399 dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate CAS No. 102424-25-9

dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate

Cat. No.: B14344399
CAS No.: 102424-25-9
M. Wt: 1267.9 g/mol
InChI Key: WKUIGUCXKLBWAZ-UHFFFAOYSA-F
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Description

Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent quality of the final product. The industrial production also involves purification steps such as filtration, crystallization, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to copper(II) complexes, while reduction can yield aromatic amines.

Scientific Research Applications

Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye chemistry and reactions.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for potential use in photodynamic therapy.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate involves its ability to absorb light and undergo electronic transitions. The molecular targets include various cellular components, and the pathways involved often relate to the generation of reactive oxygen species when exposed to light, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Similar compounds include other azo dyes such as:

  • Methyl orange
  • Congo red
  • Direct blue 1

Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate is unique due to its copper complex, which imparts additional stability and distinct coloration properties compared to other azo dyes.

Properties

CAS No.

102424-25-9

Molecular Formula

C39H20Cu2N8Na4O20S4

Molecular Weight

1267.9 g/mol

IUPAC Name

dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate

InChI

InChI=1S/C39H28N8O20S4.2Cu.4Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;2*+2;4*+1/p-8

InChI Key

WKUIGUCXKLBWAZ-UHFFFAOYSA-F

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5[O-])[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]

Origin of Product

United States

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